molecular formula C7H4Br2N2 B2593780 6,8-Dibromoimidazo[1,5-a]pyridine CAS No. 1427398-85-3

6,8-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B2593780
CAS No.: 1427398-85-3
M. Wt: 275.931
InChI Key: YQNLRIJQBDQKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,5-a]pyridine ring system. It is widely used in organic synthesis and has significant applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazo[1,5-a]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the electronic properties of the compound.

    Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce various substituents at the brominated positions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

6,8-Dibromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms at the 6th and 8th positions enhance the compound’s reactivity and binding affinity to biological targets. The compound can modulate enzyme activity, inhibit protein-protein interactions, and interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine
  • 6,8-Dibromoimidazo[1,2-a]pyrazine
  • 3,6-Dibromoimidazo[1,2-a]pyridine

Uniqueness

6,8-Dibromoimidazo[1,5-a]pyridine is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective functionalization and targeted applications in various fields, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

6,8-dibromoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLRIJQBDQKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.